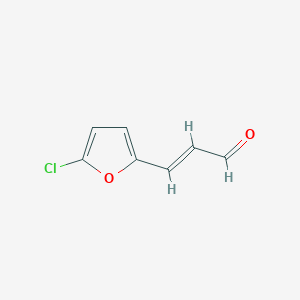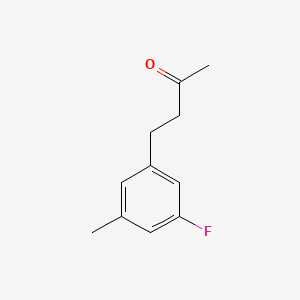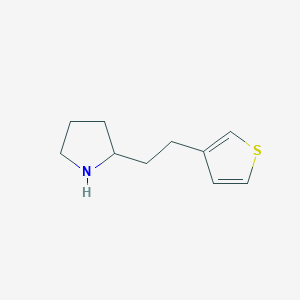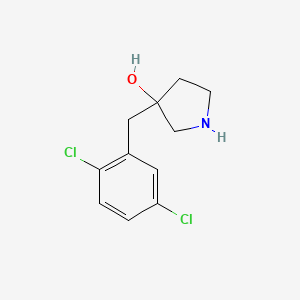
3-(5-Chlorofuran-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorofuran-2-yl)prop-2-enal is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position of the prop-2-enal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorofuran-2-yl)prop-2-enal typically involves the chlorination of furan derivatives followed by the formation of the prop-2-enal chain. One common method includes the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the chloroiminium intermediate, followed by hydrolysis to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 3-(5-Chlorofuran-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorofuran-2-yl)prop-2-enal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The furan ring may also interact with biological membranes and receptors, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromofuran-2-yl)prop-2-enal: Similar structure with a bromine atom instead of chlorine.
3-(5-Methylfuran-2-yl)prop-2-enal: Similar structure with a methyl group instead of chlorine.
3-(5-Nitrofuran-2-yl)prop-2-enal: Similar structure with a nitro group instead of chlorine.
Uniqueness
3-(5-Chlorofuran-2-yl)prop-2-enal is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H5ClO2 |
|---|---|
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+ |
InChI-Schlüssel |
WIUWUWFVSQVDCM-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)Cl)/C=C/C=O |
Kanonische SMILES |
C1=C(OC(=C1)Cl)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










aminehydrochloride](/img/structure/B13602351.png)




![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)
